

# Physicochemical properties of 11-oxo-mogroside V standard

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## Compound of Interest

Compound Name: 11-oxo-mogroside V (Standard)

Cat. No.: B7888203

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## In-Depth Technical Guide to 11-oxo-mogroside V Standard

This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and relevant experimental protocols for the 11-oxo-mogroside V standard. The information is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic applications.

### Physicochemical Properties

11-oxo-mogroside V is a cucurbitane-type triterpenoid glycoside and a derivative of mogroside V.[1] It is a natural sweetener found in the fruit of *Siraitia grosvenorii* (monk fruit).[2][3][4] The compound presents as a white to off-white crystalline solid or powder.[1] While a specific melting point for 11-oxo-mogroside V is not consistently reported in the literature, the closely related compound, Mogroside V, has a melting point of approximately 193 °C (with decomposition) or in the range of 197-201 °C.[5][6]

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 11-oxo-mogroside V

Property	Value	References
Molecular Formula	C <sub>60</sub> H <sub>100</sub> O <sub>29</sub>	[7][8][9]
Molecular Weight	1285.42 g/mol	[6][7][9]
Appearance	White to off-white powder/crystalline solid	[1]
Purity	≥95% to >98% (supplier dependent)	[9]
Solubility	Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Phosphate-buffered saline (PBS, pH 7.2), Pyridine, Methanol, and Ethanol.	[9][10]
Storage	Store at -20°C for long-term stability (≥ 4 years). Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light.	[9][11]

## Biological Activity and Signaling Pathways

11-oxo-mogroside V exhibits a range of biological activities, with its antioxidant properties being the most prominently studied. It has also been investigated for its potential neuroprotective and anti-inflammatory effects.

### Antioxidant Activity

11-oxo-mogroside V is a potent antioxidant that demonstrates significant scavenging activity against various reactive oxygen species (ROS).[10][12] Its efficacy in this regard is summarized in Table 2.

Table 2: Antioxidant Activity of 11-oxo-mogroside V

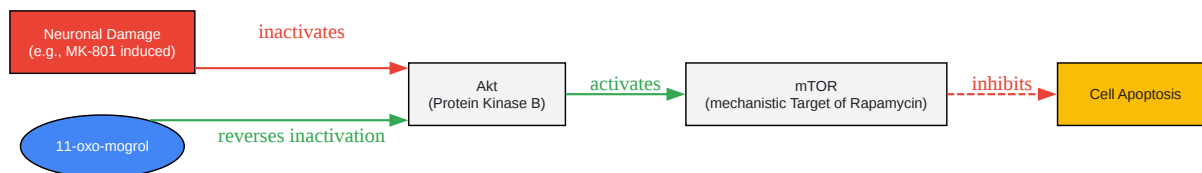
Reactive Oxygen Species (ROS)	EC <sub>50</sub> (µg/mL)	References
Superoxide Anion (O <sub>2</sub> <sup>-</sup> )	4.79	<a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[12]</a>
Hydrogen Peroxide (H <sub>2</sub> O <sub>2</sub> )	16.52	<a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[12]</a>
Hydroxyl Radical (•OH)	146.17	<a href="#">[10]</a> <a href="#">[12]</a>
•OH-induced DNA damage	3.09	<a href="#">[8]</a> <a href="#">[12]</a>

## Signaling Pathways

Research suggests that 11-oxo-mogroside V and its related compounds may exert their biological effects through the modulation of key signaling pathways.

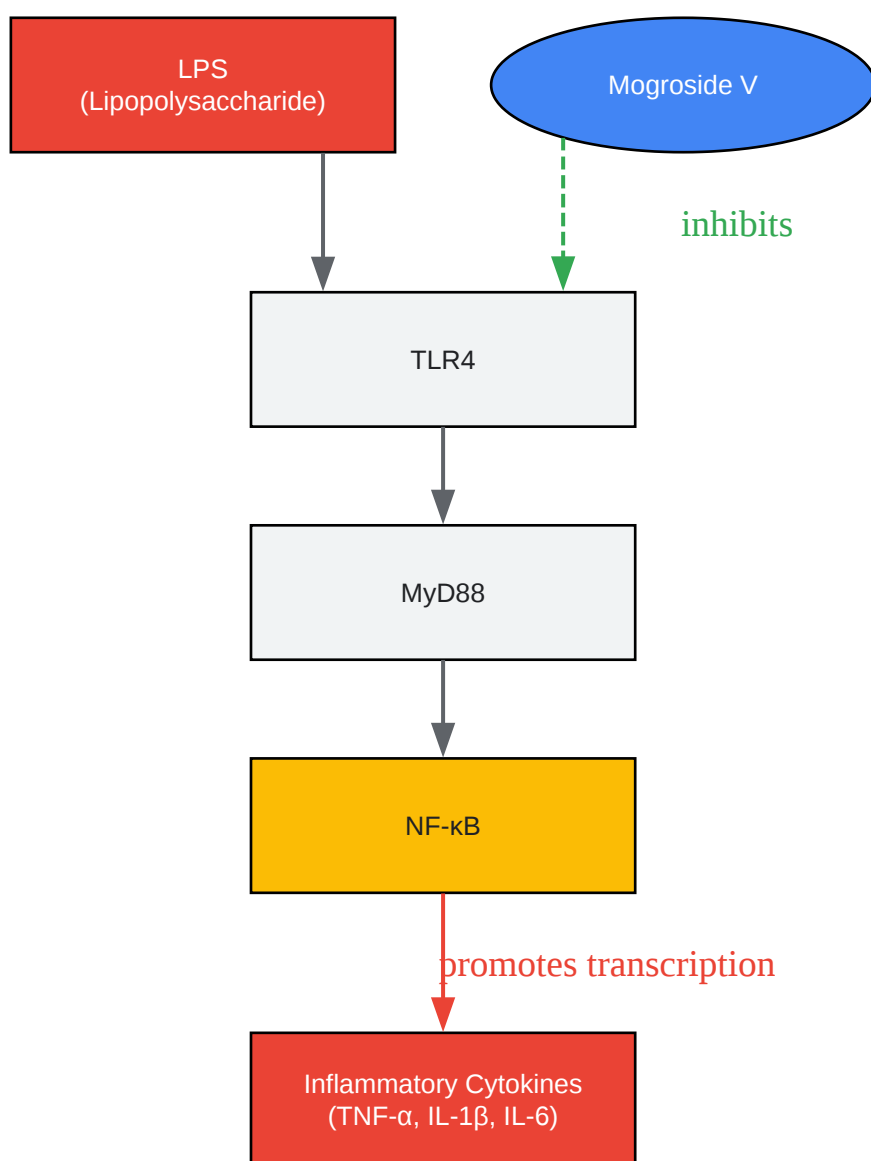
- **Neuroprotection:** In studies involving neuronal damage, the metabolite of Mogroside V, 11-oxo-mogrol, has been shown to reverse the inactivation of phosphorylation levels of AKT and mTOR, suggesting a role for the PI3K/Akt/mTOR pathway in its neuroprotective effects.[\[7\]](#)
- **Anti-inflammatory Effects:** Related mogrosides have been found to modulate inflammatory pathways by influencing the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and AKT1, as well as affecting the NF-κB signaling cascade.[\[2\]](#) Mogroside V has also been shown to alleviate neuroinflammation by inhibiting the TLR4-MyD88 pathway and activating the AKT/AMPK-Nrf2 signaling pathway.[\[11\]](#)
- **Metabolic Regulation:** Mechanistic studies on the parent compound, Mogroside V, indicate that it modulates glucose and lipid metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[\[2\]](#)[\[3\]](#)

Below are diagrams illustrating these signaling pathways.



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**Caption:** Neuroprotective signaling pathway of 11-oxo-mogrol.



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**Caption:** Anti-inflammatory signaling pathway modulated by Mogroside V.

## Experimental Protocols

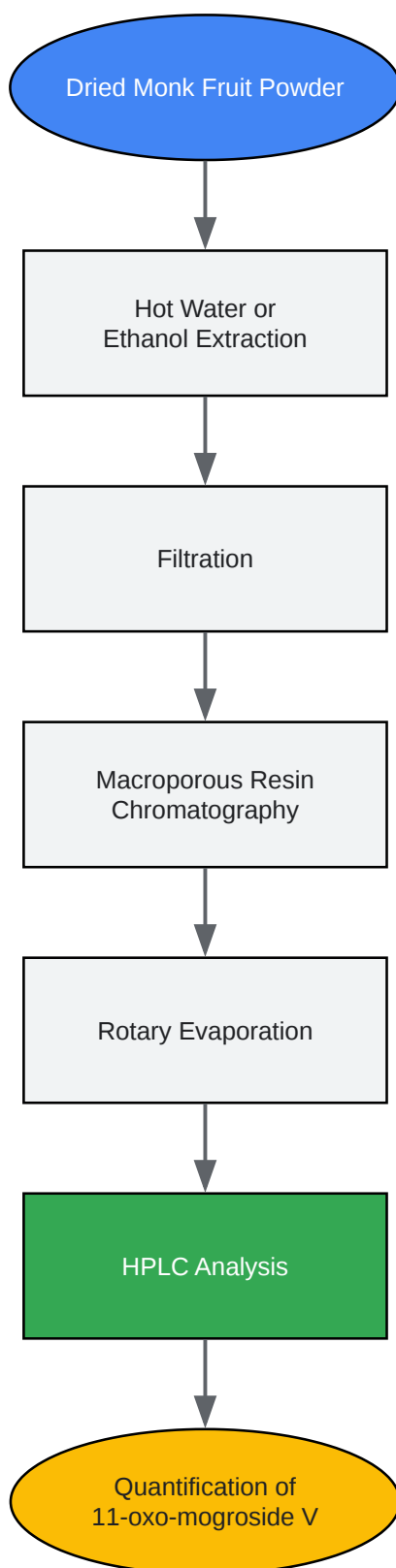
### High-Performance Liquid Chromatography (HPLC) for Quantification

A common method for the analysis and quantification of 11-oxo-mogroside V is reverse-phase HPLC.

Table 3: HPLC Method for 11-oxo-mogroside V Analysis

Parameter	Condition	References
Column	ODS C18 (250 mm × 4.6 mm, 5 µm)	[13]
Mobile Phase	Acetonitrile-water gradient	[13]
Flow Rate	0.75 mL/min	[13]
Detection Wavelength	210 nm	[13]
Column Temperature	40°C	[13]
Linear Range	0.5985 - 14.9625 µg (r = 0.9984)	[13]
Average Recovery	102.5% (RSD = 4.43%, n=6)	[13]

The following diagram outlines a general workflow for the extraction and analysis of mogrosides from plant material.



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**Caption:** General workflow for mogroside extraction and HPLC analysis.

## In Vitro Antioxidant Activity Assay (Chemiluminescence Method)

The antioxidant activity of 11-oxo-mogroside V can be determined by its ability to scavenge various ROS, which can be measured using a chemiluminescence (CL) assay.

Protocol for Superoxide Anion ( $O_2^{\cdot-}$ ) Scavenging:

- Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), luminol, and varying concentrations of the 11-oxo-mogroside V sample.
- Initiate the reaction by adding pyrogallol, which autoxidizes to generate superoxide anions.
- Immediately measure the chemiluminescence intensity over time.
- The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.

Protocol for Hydrogen Peroxide ( $H_2O_2$ ) Scavenging:

- Prepare a reaction mixture containing a buffer, luminol, and hydrogen peroxide.
- Add varying concentrations of the 11-oxo-mogroside V sample.
- Measure the chemiluminescence intensity. The reduction in intensity corresponds to the scavenging of  $H_2O_2$ .

Protocol for Hydroxyl Radical ( $\cdot OH$ ) Scavenging:

- Generate hydroxyl radicals via the Fenton reaction by mixing  $FeSO_4$ -EDTA with  $H_2O_2$  in a buffered solution containing luminol.
- Add varying concentrations of the 11-oxo-mogroside V sample to the system.
- Measure the chemiluminescence intensity. The inhibition of chemiluminescence indicates  $\cdot OH$  scavenging.

Data Analysis:

- For each ROS, plot the percentage of inhibition against the sample concentration.
- Calculate the EC<sub>50</sub> value, which is the concentration of the sample required to scavenge 50% of the free radicals.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While a detailed, step-by-step protocol for the NMR analysis of 11-oxo-mogroside V is not readily available, the structural elucidation of mogrosides typically involves a combination of one-dimensional (<sup>1</sup>H and <sup>13</sup>C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments.[12][14][15] The sample is usually dissolved in a deuterated solvent such as pyridine-d<sub>5</sub> or methanol-d<sub>4</sub>. [12][14] The complete <sup>1</sup>H and <sup>13</sup>C NMR assignments for 11-oxo-mogroside V have been reported in the literature, which can serve as a reference for spectral interpretation.[12]

This guide provides a foundational understanding of the physicochemical characteristics and biological activities of the 11-oxo-mogroside V standard. For more specific applications and in-depth studies, consulting the primary literature is recommended.

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